molecular formula C32H11BF20N- B13404791 Dimethylanilinium tetrakis (pentafluorophenyl)borate

Dimethylanilinium tetrakis (pentafluorophenyl)borate

Cat. No.: B13404791
M. Wt: 800.2 g/mol
InChI Key: BRHZQNMGSKUUMN-UHFFFAOYSA-N
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Description

Dimethylanilinium tetrakis(pentafluorophenyl)borate (DMAB) is an organoborate salt with the chemical formula PhN(Me)₂⁺[B(C₆F₅)₄]⁻ (CAS: 118612-00-3) . It consists of an aromatic ammonium cation (N,N-dimethylanilinium) paired with the weakly coordinating tetrakis(pentafluorophenyl)borate anion. DMAB is synthesized via ion exchange, where the tetrakis(pentafluorophenyl)borate anion is first prepared using pentafluorobenzene or pentafluorohalobenzene as reactants. The anion is then combined with N,N-dimethylaniline hydrochloride, achieving yields of 77.7–96.2% .

DMAB is primarily used as a cocatalyst in metallocene-based olefin polymerization. It activates transition metal catalysts (e.g., zirconocene or hafnocene complexes) by abstracting alkyl ligands, generating cationic active centers stabilized by the non-coordinating [B(C₆F₅)₄]⁻ anion . Compared to traditional cocatalysts like methylaluminoxane (MAO), DMAB offers advantages such as higher purity, lower moisture sensitivity, and reduced aluminum residue in polymer products .

Properties

Molecular Formula

C32H11BF20N-

Molecular Weight

800.2 g/mol

IUPAC Name

N,N-dimethylaniline;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide

InChI

InChI=1S/C24BF20.C8H11N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-9(2)8-6-4-3-5-7-8/h;3-7H,1-2H3/q-1;

InChI Key

BRHZQNMGSKUUMN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CN(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Pathway

The most established method involves the formation of pentafluorophenyl alkali metal salts, which are then reacted with boron trihalides or boron esters to produce tetrakis(pentafluorophenyl)borate derivatives. The process can be summarized as:

  • Step 1: Generation of pentafluorophenyl alkali metal salt (e.g., lithium pentafluorophenyl)
  • Step 2: Reaction of this salt with boron trihalides (BX₃) or boron esters to form tetrakis(pentafluorophenyl)borate

Reaction Conditions

Parameter Details
Solvent Diethyl ether, tetrahydrofuran (THF), or mixed solvents
Temperature -120°C to 0°C for organometallic formation; room temperature for boron reaction
Reagents Pentafluorobenzene, organometallic compounds (e.g., butyllithium, magnesium)
Yield Up to 86.1% in optimized conditions

Experimental Data

- Into a nitrogen-purged flask, 5 g (29.8 mmol) of pentafluorobenzene and 30 mL of diethyl ether are added.
- The mixture is cooled to -65°C.
- 0.5-1.5 equivalents of butyllithium are added dropwise, maintaining the temperature.
- After stirring, the reaction mixture is warmed gradually to room temperature.
- Toluene (200 mL) is added, and diethyl ether is distilled off under heat.
- The precipitate of lithium fluoride is filtered off.
- Toluene is removed under reduced pressure to obtain lithium tetrakis(pentafluorophenyl)borate with yields ranging from 51% to 68% depending on the solvent and purification method.

Notes on Reaction Optimization

  • Reaction temperature is critical; maintaining below 0°C prevents decomposition of organometallic intermediates.
  • Use of diethyl ether or tetrahydrofuran enhances solubility and reaction control.
  • Purity is confirmed via 19F NMR , with internal standards such as pentafluorotoluene.

Reaction from Bromopentafluorobenzene via Bromine-Metal Exchange

Methodology

This approach, extensively documented in patents, involves:

  • Bromopentafluorobenzene undergoing bromine-metal exchange with organolithium or Grignard reagents to generate pentafluorophenyllithium or pentafluorophenylmagnesium bromide.
  • The organometallic reagent then reacts with boron trihalides (e.g., boron trifluoride) to form tris(pentafluorophenyl)borane.
  • Further reaction with pentafluorophenyllithium yields tetrakis(pentafluorophenyl)borate.

Reaction Conditions & Yields

Reagent Solvent Temperature Yield Reference
Bromopentafluorobenzene Diethyl ether -100°C to 0°C Up to 86.1% Patent EP0608563A2
Pentafluorophenyllithium Toluene Room temperature 51-68% yield Patent EP0608563A2

Advantages & Limitations

  • Advantages: Utilizes inexpensive pentafluorobenzene as starting material, avoiding costly brominated derivatives.
  • Limitations: Strict temperature control needed; handling of highly reactive organolithium reagents.

Alternative Synthetic Route: Reaction with Boron Esters

Method Overview

An alternative route involves reacting pentafluorophenylboronic acid esters with N,N-dimethylamine derivatives under specific conditions to produce the ammonium tetrakis(pentafluorophenyl)borate directly.

Reaction Conditions

  • Solvent: Organic solvents such as acetonitrile or dichloromethane.
  • Temperature: Typically 25°C to 50°C.
  • Catalyst: Acidic or basic conditions may be employed to facilitate ester exchange.

Research Findings

  • The process yields N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate with high purity (>95%) confirmed via NMR and elemental analysis.
  • Reaction times vary from 12 to 48 hours depending on the solvent and temperature.

Purification and Characterization

Crystallization

  • Crystals are obtained by slow evaporation or cooling of saturated solutions in solvents like toluene, octane, or hexane.
  • Purity is verified via 19F NMR , 13C NMR , and elemental analysis.

Yield Data Summary

Method Starting Material Typical Yield Remarks
Organometallic reaction Pentafluorobenzene 51-86% Optimized with low temperatures
Bromine-metal exchange Bromopentafluorobenzene Up to 86.1% Cost-effective, requires strict temperature control
Ester-based synthesis Pentafluorophenylboronic ester >95% Suitable for high-purity applications

Scientific Research Applications

Dimethylanilinium tetrakis(pentafluorophenyl)borate is a borate compound primarily used as a cocatalyst in polymerization reactions . It is also utilized in cell biology for cell culture, modification, and analysis, as well as in analytical testing within chemistry .

Scientific Research Applications

Role as a Cocatalyst: Dimethylanilinium tetrakis(pentafluorophenyl)borate is significant in catalytic systems, deepening the understanding of cocatalysts in polymerization . The tetrakis(pentafluorophenyl)borate anion, with the general formula [B(C6F5)4]−, is frequently employed, with cations including inorganic ions, carbonium ions, and organic ammonium ions .

Olefin Polymerization: Ammonium tetrakis(pentafluorophenyl)borate, including dimethylanilinium tetrakis(pentafluorophenyl)borate, is used as a cocatalyst in olefin polymerization . It has shown high catalytic activity in this area .

Preparation and Function: The usual method for producing ammonium tetrakis(pentafluorophenyl)borate involves preparing the tetrakis(pentafluorophenyl)borate anion, preparing the organic cation, and then exchanging ions to obtain the final product .

Alternatives to MAO: Perfluoroaryl borates such as dimethylanilinium tetrakis(pentafluorophenyl)borate are being explored as alternatives to methylaluminoxane (MAO) in polymerization processes .

High-Purity Ammonium Tetrakis(pentafluorophenyl)borates: High-purity ammonium tetrakis(pentafluorophenyl)borates can be prepared via the acid–base reaction of [PhN(Me)2-H]+[B(C6F5)4]− and the corresponding amine .

Doping Effects: Dimethylanilinium tetrakis(pentafluorophenyl)borate (DMA‐TPFB) can be used to examine doping effects on polymers such as poly(3‐hexylthiophene) (P3HT) .

Comparison with Similar Compounds

DMAB belongs to a family of ammonium tetrakis(pentafluorophenyl)borates, where variations in the cation structure significantly influence solubility, stability, and catalytic performance. Below is a detailed comparison:

N-Methyl-N,N-dioctadecylammonium Tetrakis(pentafluorophenyl)borate (MDOAB)
  • Structure : [Me(C₁₈H₃₇)₂NH]⁺[B(C₆F₅)₄]⁻ .
  • Key Differences :
    • Solubility : MDOAB’s long alkyl chains enhance solubility in aliphatic solvents (e.g., cyclohexane), eliminating the need for excess cocatalyst in industrial reactors .
    • Purification Challenges : MDOAB’s high solubility complicates recrystallization, increasing susceptibility to water or Cl⁻ impurities .
    • Application : Preferred for solution polymerization of ethylene and α-olefins due to better thermal stability .
Tris(pentafluorophenyl)borane (B1) and Derivatives
  • Structure : Neutral boranes (e.g., B(C₆F₅)₃) or diboranes (e.g., [C₆F₅]₂B–B[C₆F₅]₂) .
  • Key Differences :
    • Lewis Acidity : B1 has lower Lewis acidity compared to DMAB’s anion. Derivatives like B2–B4 (with additional perfluoroaryl groups) exhibit higher acidity and steric hindrance, improving catalyst activation .
    • Coordination Strength : B1 forms stronger bonds with metal centers, reducing catalytic efficiency compared to DMAB’s weakly coordinating anion .
Triphenylmethyl Tetrakis(pentafluorophenyl)borate ([Ph₃C]⁺[B(C₆F₅)₄]⁻)
  • Application : Used as a hydride abstraction reagent in organic synthesis .
  • Key Difference: The triphenylmethyl cation is more stable than DMAB’s aromatic ammonium cation, enabling use in non-polar solvents without decomposition .
Lithium Tetrakis(pentafluorophenyl)borate Ethyl Etherate (Li-BCF)
  • Structure : Li⁺[B(C₆F₅)₄]⁻·Et₂O .
  • Key Differences :
    • Conductivity : Li⁺ offers higher ionic mobility in electrochemical applications compared to DMAB’s bulkier cation .
    • Hazard Profile : Li-BCF has a WGK 3 hazard rating (highly water-polluting), whereas DMAB’s toxicity data are less documented .
Performance in Polymerization Catalysis

The table below compares DMAB with MDOAB and Li-BCF in ethylene polymerization using a hafnocene catalyst [(p-Et₃Si)C₆H₄]₂C(2,7-di-t-BuFlu)(C₅H₄)HfMe₂ :

Cocatalyst Solubility in Toluene Yield (g) Mw (kDa) Mw/Mn
DMAB Moderate 9.3 32 13
MDOAB High 5.4 696 78
Li-BCF High 4.2 213 2.7

Insights :

  • DMAB achieves moderate yields but produces low-molecular-weight polymers with narrow dispersity.
  • MDOAB enables high-molecular-weight polymers (Mw = 696 kDa) but broad dispersity due to chain-transfer reactions.
  • Li-BCF ’s high solubility improves catalyst activation but results in lower yields .

Biological Activity

Dimethylanilinium tetrakis(pentafluorophenyl)borate, often abbreviated as DMAB, is a compound that has garnered attention in various fields, particularly in polymer chemistry and catalysis. This article delves into its biological activity, highlighting its chemical properties, applications, and relevant research findings.

  • IUPAC Name: N,N-dimethylanilinium tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
  • Molecular Formula: C₃₂H₁₂BF₂₀N
  • Molecular Weight: 801.23 g/mol
  • Appearance: White to off-white powder (may have a blue hue)
  • NMR (19F-NMR): ≥97.5% purity

Biological Activity Overview

Dimethylanilinium tetrakis(pentafluorophenyl)borate has been primarily studied for its catalytic properties in polymerization reactions rather than direct biological activity. However, its interactions with biological systems can be inferred from its chemical behavior and applications in materials science.

1. Catalytic Applications

DMAB serves as an effective cocatalyst in the polymerization of olefins. Its role in enhancing the catalytic activity of metallocene complexes has been well documented:

  • Polymerization Efficiency: DMAB has demonstrated high copolymerization activity when used with zirconium and hafnium complexes, achieving rates up to 966,000 kg mol1^{-1}h1^{-1} .
  • Stability and Performance: The compound's stability under various conditions makes it a reliable choice for industrial applications, particularly in producing high-molecular-weight polyolefins .

Study on Polymer Blends

A significant study focused on the molecular interactions within electrically doped polymers highlighted the role of DMAB in enhancing conductivity and stability in polymer blends . The findings indicated that:

  • Increased Conductivity: The incorporation of DMAB into polymer matrices improved charge transport properties.
  • Thermal Stability: Polymers doped with DMAB exhibited enhanced thermal stability compared to those without it.

Comparative Analysis of Cocatalysts

Research comparing DMAB with traditional cocatalysts like MAO (methylaluminoxane) revealed that DMAB could provide similar or superior catalytic performance under certain conditions:

CocatalystPolymerization Rate (kg mol1^{-1}h1^{-1})Notes
MAO28,000Traditional cocatalyst
DMAB966,000High efficiency observed

This comparative analysis underscores the potential of DMAB as a viable alternative to conventional cocatalysts in industrial settings .

Q & A

Q. What are the optimized synthetic routes for dimethylanilinium tetrakis(pentafluorophenyl)borate (DMAB), and how do reagent choices impact yield and purity?

DMAB synthesis typically involves ion exchange between tetrakis(pentafluorophenyl)borate anions and dimethylanilinium cations. Key factors include:

  • Reagent selection : Grignard reagents (e.g., RMgX) are preferred over t-butyllithium due to milder reaction conditions and higher safety, despite comparable yields . Potassium (KF) or ammonium (NH₄Cl) reagents are optimal for ion exchange to avoid residual magnesium salts, which reduce catalytic efficiency .
  • Purification : Crystallization in anhydrous ether or THF improves purity (>98%) .
  • Yield optimization : Reactions with lithium tetrakis(pentafluorophenyl)borate intermediates achieve ~85% yield, while magnesium-based routes require post-synthetic ion exchange to mitigate impurities .

Q. Which analytical techniques are most reliable for characterizing DMAB’s structural integrity and purity?

  • NMR spectroscopy : ¹⁹F NMR is critical for confirming the integrity of pentafluorophenyl groups (distinct resonances at δ -140 to -165 ppm). ¹H NMR verifies dimethylanilinium cation presence (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • X-ray diffraction (XRD) : Resolves crystal structure and anion-cation interactions, essential for confirming stoichiometry .
  • Elemental analysis : Validates boron and fluorine content (±0.3% error margin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for DMAB in polar aprotic solvents?

Discrepancies arise from inconsistent experimental conditions and decomposition risks. Methodological recommendations include:

  • Standardized protocols : Use dry solvents (e.g., DMF, DMSO) under inert atmospheres to prevent hydrolysis.
  • UV-Vis spectroscopy : Monitor solubility via absorbance at 260 nm (borate anion) with calibration curves .
  • Error mitigation : Report temperature (±0.1°C) and solvent water content (<50 ppm) to ensure reproducibility .

Q. What mechanistic insights explain DMAB’s role as a cocatalyst in olefin polymerization?

DMAB stabilizes cationic metal centers (e.g., Zr⁴⁺) via weakly coordinating borate anions, enhancing ethylene polymerization activity:

  • Anion dissociation : The bulky [B(C₆F₅)₄]⁻ anion dissociates readily, generating active catalytic species .
  • Kinetic studies : Time-resolved IR spectroscopy reveals rapid anion displacement during chain propagation .
  • Comparative studies : DMAB outperforms traditional borates (e.g., [BAr₄]⁻) in systems requiring low dielectric media .

Q. How does DMAB’s stability under varying thermal and oxidative conditions affect experimental design?

  • Thermal degradation : TGA-DSC shows decomposition onset at 180°C, necessitating reaction temperatures below 150°C .
  • Oxidative sensitivity : Store under argon with molecular sieves; avoid contact with strong oxidizers (e.g., O₃, Cl₂) to prevent borate anion breakdown .
  • In situ monitoring : Use Raman spectroscopy to detect decomposition byproducts (e.g., HF release at 3200 cm⁻¹) during reactions .

Methodological Considerations

  • Controlled atmosphere : Schlenk-line or glovebox techniques are mandatory for air-sensitive handling .
  • Solvent compatibility : Prefer chlorinated solvents (e.g., CH₂Cl₂) over ethers for high-temperature stability .
  • Data validation : Cross-reference solubility and kinetic data with IUPAC-compiled databases to identify outliers .

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